molecular formula C10H9Cl2NO B1444156 (R)-4-(3,4-Dichlorophenyl)pyrrolidin-2-one CAS No. 1252761-56-0

(R)-4-(3,4-Dichlorophenyl)pyrrolidin-2-one

货号: B1444156
CAS 编号: 1252761-56-0
分子量: 230.09 g/mol
InChI 键: QZRJFUBGLZHBHU-ZETCQYMHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-4-(3,4-Dichlorophenyl)pyrrolidin-2-one is a chiral organic compound featuring a pyrrolidin-2-one (or γ-lactam) ring system substituted at the 4-position with a 3,4-dichlorophenyl group. This structure classifies it as a valuable building block and intermediate in synthetic and medicinal chemistry research. The pyrrolidin-2-one scaffold and its derivatives are recognized for their wide range of pharmacological activities and are frequently explored in the development of new therapeutic agents . The specific stereochemistry of the (R)-enantiomer makes it particularly significant for research into stereospecific biological interactions and the development of chiral drugs. Compounds with the 3,4-dichlorophenyl substitution pattern have been incorporated into molecules studied for various biological activities. For instance, similar dichlorophenyl-containing structures have been investigated for their potential anticancer activity against human cell lines and as agonists for targets like GPR119, which is relevant in metabolic disease research such as for type 2 diabetes . Furthermore, the pyrrolidine-2-one core is a privileged structure in drug discovery, found in compounds with documented analgesic and central nervous system (CNS) activities . This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the suitability of this compound for their specific applications.

属性

IUPAC Name

(4R)-4-(3,4-dichlorophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO/c11-8-2-1-6(3-9(8)12)7-4-10(14)13-5-7/h1-3,7H,4-5H2,(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRJFUBGLZHBHU-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CNC1=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

General Synthetic Strategy

The synthesis of (R)-4-(3,4-Dichlorophenyl)pyrrolidin-2-one typically involves the construction of the pyrrolidinone ring with the 3,4-dichlorophenyl substituent at the 4-position. Key steps include:

  • Formation of the pyrrolidinone ring via intramolecular cyclization or Michael addition.
  • Introduction of the 3,4-dichlorophenyl group through nucleophilic substitution or addition reactions.
  • Resolution or stereoselective synthesis to obtain the (R)-enantiomer.

Preparation via Organometallic Addition to Arylnitriles

One efficient approach involves the reaction of 3,4-dichlorobenzonitrile with organometallic reagents such as butylmagnesium chloride (a Grignard reagent), followed by acidic hydrolysis to yield key ketone intermediates. This method is outlined as follows:

Step Reagents/Conditions Outcome
1 3,4-Dichlorobenzonitrile + n-BuMgCl (Grignard reagent) Formation of intermediate imine magnesium complex
2 Acidic hydrolysis (e.g., aqueous acid) Conversion to 4-(3,4-dichlorophenyl)butan-2-one ketone
3 α-Bromination with bromine and AlCl3 catalyst Formation of α-bromoketone intermediate
4 Reaction with pyrrolidine at room temperature Nucleophilic substitution to form pyrrolidin-2-one ring

Cyclization via Michael Addition and Intramolecular Alkylation

Another method involves the Michael addition of a nitrogen nucleophile to an olefin intermediate, followed by intramolecular alkylation to form the pyrrolidine ring. This approach is described in patent WO2013160273A1 and involves:

  • Preparation of an olefin intermediate bearing the 3,4-dichlorophenyl group.
  • Michael addition of a nitrogen nucleophile (such as a Boc-protected amine).
  • Intramolecular alkylation to close the pyrrolidine ring.
  • Subsequent deprotection and conversion to the hydrochloride salt.

This method is advantageous for its moderate reaction conditions, shorter synthesis time, and higher yields compared to older methods. It also allows for the preparation of crystalline polymorphs and hydrates of the compound.

Stereoselective Reductive Amination

Stereoselectivity is crucial for obtaining the (R)-enantiomer. One reported key step is the stereoselective reductive amination of ketone intermediates with pyrrolidine in the presence of Lewis acids such as titanium isopropoxide (Ti(OiPr)4). This method enhances diastereoselectivity and enantiomeric excess:

Ketone Substrate Lewis Acid Catalyst Diastereomeric Ratio (Unlike:Like) Notes
BOC-substituted ketone Ti(OiPr)4 70:30 Moderate diastereoselectivity
Butyl-substituted ketone Ti(OiPr)4 85:15 Improved diastereoselectivity
Phenyl-substituted ketone Ti(OiPr)4 >95:<5 High diastereoselectivity, favors (R)-enantiomer

This reductive amination step is critical for the production of enantiomerically enriched this compound derivatives.

Resolution and Purification Techniques

Enantiomeric resolution methods include:

  • Classical resolution by formation of diastereomeric salts.
  • Chiral chromatography.
  • Enzymatic resolution.

Protecting group strategies such as using Boc (tert-butoxycarbonyl) groups are employed to stabilize intermediates during synthesis and facilitate purification steps.

Summary Table of Preparation Methods

Methodology Key Steps Advantages Limitations
Organometallic Addition + Hydrolysis Grignard addition to arylnitrile, hydrolysis, α-bromination, pyrrolidine substitution High yield, straightforward intermediates Requires careful handling of reagents
Michael Addition + Intramolecular Alkylation Michael addition of nitrogen nucleophile, ring closure, deprotection Moderate conditions, scalable, high yield Multi-step, requires protecting groups
Stereoselective Reductive Amination Ketone + pyrrolidine + Ti(OiPr)4, reductive amination High stereoselectivity, enantiomeric purity Requires Lewis acid catalyst, sensitive conditions
Enantiomeric Resolution Techniques Diastereomeric salt formation, chiral chromatography, enzymatic methods Access to pure (R)-enantiomer Additional purification steps

Research Findings and Practical Considerations

  • The use of Lewis acid catalysts in reductive amination significantly improves stereoselectivity, which is essential for pharmaceutical applications where enantiomeric purity affects biological activity.
  • The Michael addition/intramolecular alkylation route offers a commercially viable process with fewer steps and better yields compared to older methods, making it suitable for large-scale production.
  • Organometallic addition to arylnitriles followed by α-bromination and nucleophilic substitution is a robust method but requires careful control of reaction conditions to avoid side reactions.
  • Protecting group strategies and resolution techniques remain important for obtaining the desired stereochemistry and purity, especially when racemic mixtures are initially formed.

化学反应分析

Types of Reactions

®-4-(3,4-Dichlorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the 3,4-dichlorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with various functional groups.

科学研究应用

Antipsychotic Properties

One of the primary applications of (R)-4-(3,4-Dichlorophenyl)pyrrolidin-2-one is in the development of antipsychotic medications. Research indicates that compounds within this class can exhibit antipsychotic effects without inducing extrapyramidal side effects, which are common with traditional antipsychotics. This characteristic makes them a promising candidate for treating schizophrenia and other psychotic disorders .

Analgesic Activity

The compound has also been studied for its central analgesic properties. It has shown significant activity in binding to opioid receptors, which is crucial for pain management. In vivo studies have demonstrated that these compounds can provide analgesic effects comparable to morphine but with fewer side effects and a lower risk of dependence . This positions this compound as a potential alternative in pain management therapies.

Comparative Studies

Comparative studies highlight the advantages of this compound over traditional treatments. In tests comparing its efficacy against morphine and other opioids, it demonstrated a favorable therapeutic index and lower toxicity levels, making it an attractive candidate for further development .

Data Table: Summary of Applications

ApplicationDescriptionEvidence Source
AntipsychoticEffective in treating psychosis without extrapyramidal side effects
AnalgesicCentral analgesic activity with less dependence risk than morphine
Neurotransmitter ModulationModulates dopamine and opioid receptors for dual therapeutic effects

作用机制

The mechanism of action of ®-4-(3,4-Dichlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Chlorophenyl-Substituted Pyrrolidin-2-one Derivatives

Structural analogs with mono-chlorophenyl or positional isomers of the dichlorophenyl group provide insights into structure-activity relationships (SAR):

Compound Name Substituent Position Halogen Type Key Differences vs. Target Compound
(R)-4-(3-Chlorophenyl)pyrrolidin-2-one 3-chlorophenyl Cl Single Cl at position 3; weaker electron-withdrawing effect
(R)-4-(4-Chlorophenyl)pyrrolidin-2-one 4-chlorophenyl Cl Single Cl at position 4; altered steric/electronic profile
(4R)-4-(3-Bromo-4-Cl-phenyl)pyrrolidin-2-one 3-Br, 4-Cl-phenyl Br, Cl Bromine introduces larger atomic radius; may enhance lipophilicity but reduce metabolic stability

Key Findings :

  • Bromine substitution (as in the 3-bromo-4-Cl analog) increases molecular weight and steric hindrance, which may reduce target affinity despite higher lipophilicity .

Pyrrolidin-2-one Derivatives with Anti-Alzheimer’s Activity

highlights pyrrolidin-2-one derivatives (e.g., 10b and 18c ) with potent AChE inhibition. These compounds feature benzylated or piperidinyl substituents absent in the target compound:

Compound (from ) Substituents Activity vs. Donepezil
10b 4-fluorobenzoyl, methoxybenzyl Superior AChE inhibition
18c Trifluoromethyl-benzyl, dimethoxybenzyl Superior AChE inhibition

Comparison with Target Compound :

  • The target compound lacks the bulky benzyl/piperidinyl groups present in 10b and 18c, suggesting it may have a simpler binding mode. However, its dichlorophenyl group could compensate by enhancing hydrophobic interactions.
  • Stereochemistry : The (R)-configuration in the target compound may optimize spatial alignment with AChE’s catalytic site, similar to donepezil’s chiral center .

Non-Pyrrolidinone Analogs with Dichlorophenyl Moieties

Compounds like BD 1008 and BD 1047 () share the 3,4-dichlorophenyl group but utilize ethylamine backbones instead of pyrrolidinone:

Compound Backbone Key Features
BD 1008 Ethylamine N-methyl-pyrrolidinyl side chain
BD 1047 Ethylamine Dimethylamino side chain

Key Differences :

  • The dichlorophenyl group’s role as a pharmacophore is conserved across these compounds, suggesting broad utility in neurological targets .

Stereochemical Impact

The (R)-enantiomer of 4-(3,4-dichlorophenyl)pyrrolidin-2-one is likely critical for activity, as seen in analogs like (R)-4-(4-chlorophenyl)pyrrolidin-2-one, where stereochemistry influences receptor binding .

生物活性

(R)-4-(3,4-Dichlorophenyl)pyrrolidin-2-one is a chiral compound that has garnered attention in various fields of biological research. Its unique structure, featuring a pyrrolidinone ring with a 3,4-dichlorophenyl substitution, positions it as a valuable candidate for studying biological activity, particularly in pharmacology and medicinal chemistry.

The compound's chiral nature allows it to interact selectively with specific molecular targets such as enzymes and receptors. This selectivity is crucial for modulating biological activity, which can lead to therapeutic effects. The primary mechanisms of action include:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, influencing metabolic pathways.
  • Receptor Binding : It shows affinity for certain receptors, which can alter cellular responses.

The diverse applications of this compound in scientific research include its use as a chiral building block in organic synthesis and its investigation in drug development .

In Vitro Studies

Recent studies have highlighted the compound's potential biological activities:

  • Dopamine Transporter Inhibition : Analogous compounds have demonstrated significant inhibition of dopamine transporter (DAT) activity. For instance, the 3,4-dichlorophenyl substituted analogs showed high potency with IC50 values in the nanomolar range (e.g., DAT K_i = 11.5 nM) .
  • Selectivity : The compound exhibits selectivity for norepinephrine transporters (NET) while being less potent at serotonin transporters (SERT), indicating a targeted mechanism that could be beneficial in treating conditions like depression or ADHD .

Case Studies

Several case studies have explored the biological implications of this compound:

  • Anticancer Activity : Research indicates that pyrrolidine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promise in inhibiting cancer cell proliferation .
  • Antimicrobial Properties : Some studies suggest that derivatives of pyrrolidinones possess antimicrobial activity against Gram-positive and Gram-negative bacteria, making them candidates for antibiotic development .

Table 1: Biological Activity Overview

Activity TypeTargetIC50 Value (nM)Reference
DAT InhibitionDopamine Transporter11.5
NET InhibitionNorepinephrine37.8
SERT InhibitionSerotonin>1000
CytotoxicityCancer Cell LinesVaries
Antimicrobial ActivityVarious BacteriaVaries

Pharmacokinetics and Safety Profile

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings suggest moderate metabolic stability; however, further studies are required to optimize its pharmacological profile for clinical applications.

常见问题

Basic: What are the optimal synthetic routes for (R)-4-(3,4-Dichlorophenyl)pyrrolidin-2-one?

Methodological Answer:
The synthesis of this compound derivatives often involves chiral resolution or asymmetric catalysis. A representative method includes acid-mediated cyclization under controlled temperatures. For example, a related pyrrolidinone synthesis achieved a 52.7% yield using 1.0 M aqueous HCl at 0–50°C for 2.33 hours, followed by crystallization . Key steps:

  • Reagent: Hydrochloric acid for protonation and salt formation.
  • Temperature Control: Gradual heating to 50°C ensures solubility and crystal formation.
  • Purification: XRPD (X-Ray Powder Diffraction) confirms polymorphic purity, with peak intensities matching reference patterns (e.g., 2θ = 12.5°, intensity = 100%) .

Basic: How is enantiomeric purity validated for this compound?

Methodological Answer:
Chiral HPLC or polarimetry are standard for enantiopurity assessment. For structurally related compounds, XRPD serves as a secondary validation tool by comparing experimental diffraction patterns to reference data (Table 1) .
Table 1: Representative XRPD Peaks for a Related Pyrrolidinone Salt

2θ (°)Intensity (%)
12.5100
18.285
22.772

Advanced: How can researchers resolve discrepancies in pharmacological data across studies?

Methodological Answer:
Contradictions in activity data (e.g., varying IC₅₀ values) may arise from differences in assay conditions or stereochemical impurities. A systematic approach includes:

Reproducibility Checks: Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C).

Chiral Purity Reassessment: Re-analyze enantiomeric excess via chiral HPLC .

Target Selectivity Profiling: Use kinase inhibition panels to identify off-target effects, as seen in analogs targeting MAPK10 or APP pathways .

Advanced: What strategies improve yield in large-scale synthesis of this compound?

Methodological Answer:
Scale-up challenges include maintaining stereochemical integrity and minimizing byproducts. Optimize:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF) to enhance intermediate stability.
  • Catalyst Screening: Asymmetric hydrogenation catalysts (e.g., Ru-BINAP) improve enantioselectivity.
  • Process Control: In-line FTIR monitors reaction progress, reducing over-reaction risks .

Advanced: How does the 3,4-dichlorophenyl moiety influence target binding?

Methodological Answer:
The 3,4-dichlorophenyl group enhances hydrophobic interactions with binding pockets, as demonstrated in kinase inhibitors (e.g., MAPK10). Computational docking (PDB: 3D structures) and SAR studies show:

  • Electron-Withdrawing Effects: Chlorine atoms increase electrophilicity, stabilizing π-π stacking with aromatic residues.
  • Steric Effects: Ortho-substitution optimizes fit in deep pockets, as seen in pyrimidine-based inhibitors .

Basic: What analytical techniques confirm the structural identity of this compound?

Methodological Answer:

  • NMR: ¹H/¹³C NMR verifies substituent positions (e.g., pyrrolidinone carbonyl at ~175 ppm).
  • HRMS: Exact mass confirms molecular formula (e.g., C₁₀H₉Cl₂NO requires [M+H]⁺ = 234.02).
  • Single-Crystal XRD: Resolves absolute configuration, as applied to related thiazolidinone derivatives .

Advanced: What are the metabolic stability considerations for this compound derivatives?

Methodological Answer:
Metabolic liabilities include oxidative N-dealkylation or hydrolysis of the pyrrolidinone ring. Mitigation strategies:

  • Deuterium Incorporation: Replace labile hydrogens to slow CYP450-mediated oxidation.
  • Prodrug Design: Mask polar groups (e.g., esterification of hydroxyl moieties) to enhance bioavailability, as seen in pyridazinone analogs .

Advanced: How to address solubility challenges in formulation studies?

Methodological Answer:
Low aqueous solubility (common with dichlorophenyl groups) is addressed via:

  • Salt Formation: Hydrochloride salts improve solubility (e.g., 50 mg/mL in water at pH 3) .
  • Co-solvent Systems: PEG 400/water mixtures enhance dissolution rates by 3-fold.
  • Nanoparticle Dispersion: Lipid-based carriers increase bioavailability, as validated for pyrimidine derivatives .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Gloves, goggles, and lab coats to prevent dermal/ocular exposure.
  • Ventilation: Use fume hoods due to potential dust inhalation risks.
  • First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced: What computational tools predict the pharmacokinetics of this compound analogs?

Methodological Answer:

  • ADMET Predictors: Software like Schrödinger’s QikProp estimates logP (2.8), solubility (-4.2 logS), and CYP inhibition.
  • Molecular Dynamics (MD): Simulates blood-brain barrier penetration, critical for CNS-targeted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-4-(3,4-Dichlorophenyl)pyrrolidin-2-one
Reactant of Route 2
(R)-4-(3,4-Dichlorophenyl)pyrrolidin-2-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。